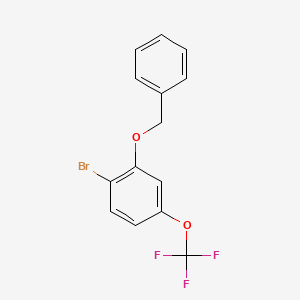

2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene

Descripción

Historical Context and Development

The development of 2-(benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene must be understood within the broader historical context of organofluorine chemistry, which represents one of the most transformative areas of chemical science over the past two centuries. Organofluorine chemistry began in the early 1800s with the pioneering work of scientists who recognized the unique properties that fluorine could impart to organic molecules. The first organofluorine compound was synthesized in 1835 when Jean-Baptiste Dumas and Eugène-Melchior Péligot successfully prepared methyl fluoride by distilling dimethyl sulfate with potassium fluoride. This groundbreaking achievement established the foundation for what would become one of the most important branches of synthetic chemistry.

Alexander Borodin, better known as a classical composer, made a crucial contribution to organofluorine chemistry in 1862 when he pioneered the halogen exchange methodology by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This halogen exchange approach became fundamental to fluorine chemistry and remains widely used in fluorochemical industry for introducing fluorine atoms into organic molecules. The scientific field treating organofluorine compounds started developing before elemental fluorine itself was isolated, demonstrating the early recognition of the potential importance of these compounds.

The most significant acceleration in organofluorine chemistry occurred during World War II, when the Manhattan Project necessitated the large-scale production of fluorine for uranium hexafluoride synthesis. This wartime demand led to unprecedented developments in fluorine chemistry and the synthesis of materials that could withstand highly reactive fluorinated environments. The period following World War II saw continued expansion of organofluorine chemistry, with industrial applications spreading rapidly across multiple sectors including pharmaceuticals, agrochemicals, and materials science.

The specific development of compounds containing trifluoromethoxy groups represents a more recent advancement in organofluorine chemistry. The trifluoromethoxy substituent emerged as researchers sought to combine the unique properties of fluorine with ether functionality, creating molecules with enhanced stability, lipophilicity, and biological activity. The synthesis of this compound exemplifies the sophisticated synthetic strategies that have evolved to incorporate multiple functional groups while maintaining the beneficial properties associated with fluorine-containing compounds.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the precise positioning of substituents on the benzene ring. The official IUPAC name for this compound is 1-(benzyloxy)-2-bromo-4-(trifluoromethoxy)benzene, which indicates the primary structural features and their relative positions. The compound is also known by the synonym benzene, 2-bromo-1-(phenylmethoxy)-4-(trifluoromethoxy), which provides an alternative systematic description of the molecular structure.

From a chemical classification perspective, this compound belongs to several important categories of organic compounds. Primarily, it is classified as a halogenated aromatic compound due to the presence of the bromine substituent on the benzene ring. The compound also falls under the broader category of organofluorine compounds because of its trifluoromethoxy group, which contains three fluorine atoms. Additionally, it can be classified as an aromatic ether due to the benzyloxy substituent that creates an ether linkage between the benzene ring and the benzyl group.

The compound's Chemical Abstracts Service registry number 143582-95-0 provides its unique identifier in chemical databases and literature. The molecular descriptor language representations include specific formats such as SMILES notation: FC(F)(F)OC1=CC=C(OCC2=CC=CC=C2)C(Br)=C1, which provides a linear encoding of the molecular structure. The InChI representation offers another standardized method for describing the compound's connectivity and structure: 1S/C14H10BrF3O2/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2.

The compound's physical state is typically described as a liquid at room temperature, with a purity commonly reported at 95 percent or higher for commercial preparations. Storage recommendations typically specify refrigerated conditions between 2-8 degrees Celsius to maintain stability and prevent degradation. The compound's catalog numbers vary among suppliers, with examples including 127239 and U128169 from different chemical suppliers.

Structural Features and Molecular Properties

The molecular structure of this compound demonstrates a complex arrangement of functional groups that contribute to its unique chemical and physical properties. The compound has a molecular formula of C14H10BrF3O2 and a molecular weight of 347.13 grams per mole. The structure consists of a central benzene ring bearing three distinct substituents: a benzyloxy group at position 1, a bromine atom at position 2, and a trifluoromethoxy group at position 4.

The benzyloxy substituent (-OCH2C6H5) imparts significant steric bulk and moderate electron-donating properties through resonance effects. This group consists of an oxygen atom bonded to a methylene carbon, which is further connected to a phenyl ring. The electron-donating nature of the benzyloxy group influences the electronic distribution throughout the aromatic system and affects the compound's reactivity patterns. The presence of the additional phenyl ring also contributes to the compound's overall molecular weight and lipophilicity.

The bromine atom at position 2 serves as a significant electron-withdrawing group and provides a reactive site for various chemical transformations. Bromine's relatively large atomic radius and polarizability influence both the steric and electronic properties of the molecule. The positioning of the bromine atom ortho to the benzyloxy group creates specific steric interactions and electronic effects that influence the compound's reactivity and stability. The bromine substituent also serves as an excellent leaving group in nucleophilic substitution reactions, making it valuable for synthetic applications.

The trifluoromethoxy group (-OCF3) represents one of the most distinctive structural features of this compound. This group has been described as a "super-halogen" or "pseudo-halogen" due to its unique electronic properties. The trifluoromethoxy group combines the electron-withdrawing effects of the three fluorine atoms with the electron-donating properties of the oxygen atom, creating a substituent with distinctive characteristics. The group exhibits both electron-withdrawing properties through inductive effects and electron-donating properties through mesomeric effects, similar to chlorine atoms.

Table 1: Molecular Properties of this compound

The trifluoromethoxy group exhibits exceptional hydrophobicity, with a hydrophobic substituent parameter (π) value of +1.04, which is significantly higher than the methoxy group's value of -0.02. This high lipophilicity makes the compound particularly useful in pharmaceutical applications where membrane permeability is important. The unique conformation of trifluoromethoxyarenes, in which the OCF3 moiety is orthogonal to the ring plane, contributes to the compound's distinctive three-dimensional structure.

The carbon-fluorine bonds within the trifluoromethoxy group represent some of the strongest bonds in organic chemistry, with average bond energies around 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of the compound. The short carbon-fluorine bond length (approximately 1.4 Angstroms) and the small Van der Waals radius of fluorine (1.47 Angstroms) minimize steric interactions while maximizing electronic effects.

Significance in Organofluorine Chemistry

The significance of this compound within the field of organofluorine chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic fluorine incorporation can enhance molecular functionality and utility. Organofluorine chemistry has fundamentally transformed modern pharmaceutical and materials science, with an estimated one-fifth of all pharmaceuticals containing fluorine atoms. The carbon-fluorine bond's exceptional strength, averaging 480 kilojoules per mole, provides unprecedented thermal and chemical stability that has enabled the development of materials and drugs with enhanced performance characteristics.

The trifluoromethoxy group present in this compound exemplifies one of the most valuable fluorine-containing substituents in modern synthetic chemistry. This group's designation as a "super-halogen" reflects its unique combination of electronic properties that exceed those of conventional halogens. The trifluoromethoxy substituent exhibits electron-withdrawing properties by induction and electron-donating properties by mesomeric effects, creating a substituent with electronic characteristics intermediate between fluorine and chlorine. This dual electronic nature allows medicinal chemists and materials scientists to fine-tune molecular properties with unprecedented precision.

The compound's significance is further enhanced by its role as a synthetic intermediate in pharmaceutical development. Research has demonstrated that compounds containing trifluoromethoxy groups often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and increased membrane permeability. The high lipophilicity of the trifluoromethoxy group (π = +1.04) compared to conventional substituents makes it particularly valuable for optimizing drug-like properties. Studies have indicated that incorporating trifluoromethoxy groups into pharmaceutical candidates can increase the probability of successful drug development by approximately an order of magnitude.

Table 2: Comparative Properties of Fluorine-Containing Substituents

The compound also demonstrates the sophisticated synthetic strategies that have evolved in organofluorine chemistry. The successful incorporation of three distinct functional groups - benzyloxy, bromo, and trifluoromethoxy - onto a single aromatic system requires careful consideration of electronic effects, steric interactions, and synthetic accessibility. The bromine substituent serves as a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitution, or metal-halogen exchange processes. This reactivity profile makes the compound valuable as a building block for constructing more complex fluorinated architectures.

The environmental and industrial significance of organofluorine compounds, while raising important sustainability considerations, has driven innovation in fluorine chemistry methodologies. The scarcity of fluorine sources, with current reserves estimated to last approximately 100 years at current usage rates, has motivated the development of more efficient synthetic methods and recycling strategies. The high value and limited availability of fluorine-containing building blocks like this compound emphasize the importance of developing sustainable approaches to organofluorine synthesis.

The compound's role in advancing synthetic methodology is particularly noteworthy. Recent developments in photoredox catalysis have enabled new approaches to selective bromination and functionalization of trifluoromethoxy-containing aromatics. These methodological advances demonstrate how challenging synthetic targets can drive innovation in catalytic processes and reaction design. The compound serves as both a synthetic target and a platform for developing new chemical transformations that expand the toolkit available to synthetic chemists.

Furthermore, the compound's significance extends to materials science applications, where the unique properties of fluorinated aromatics enable the development of advanced functional materials. The combination of chemical stability, electronic properties, and processability makes fluorinated aromatics valuable components in liquid crystal displays, advanced polymers, and specialty coatings. The trifluoromethoxy group's resistance to thermal and chemical degradation makes it particularly suitable for demanding applications in electronics and aerospace industries.

Propiedades

IUPAC Name |

1-bromo-2-phenylmethoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBFTWSQDYFDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Strategy

The preparation of 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene generally involves two main synthetic steps:

- Introduction of the benzyloxy group onto a suitably substituted aromatic ring,

- Selective bromination and trifluoromethoxylation at defined positions on the aromatic ring.

The trifluoromethoxy group is a challenging substituent to install due to its electron-withdrawing and steric properties, requiring specialized reagents and conditions.

Preparation of the Benzyloxy Precursor

The benzyloxy group is typically introduced by nucleophilic substitution of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate. For example, 4-hydroxyphenyl methyl sulfone can be reacted with benzyl chloride in ethanol at 85 °C for 16 hours to yield 1-(benzyloxy)-4-(methylsulfonyl)benzene with high yield (~90%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Phenol derivative + Benzyl chloride | K₂CO₃, EtOH, 85 °C, 16 h | Benzyloxy-substituted aromatic compound |

| Workup & purification | Extraction, drying, column chromatography | Pure benzyloxy intermediate |

This step is crucial as it sets the stage for further functionalization.

Installation of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic trifluoromethoxylation or by using silver trifluoromethoxide (AgOCF₃) reagents. Recent advances have demonstrated the use of silver-based nucleophilic trifluoromethoxylation reagents under anhydrous and inert atmosphere conditions to install the -OCF₃ group selectively.

Key points from recent research:

- Reactions are carried out under nitrogen or argon atmosphere,

- Solvents like dichloromethane, tetrahydrofuran, or acetonitrile are used,

- AgOCF₃ is synthesized freshly due to its sensitivity,

- The reaction proceeds at low to room temperature,

- Radical scavengers may be used to control side reactions.

This method allows the selective conversion of aromatic bromides to trifluoromethoxy-substituted derivatives with good yields.

Detailed Reaction Procedure Example

A representative procedure for bromotrifluoromethoxylation involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| Starting material: Aromatic bromide | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |

| Reagent: Silver trifluoromethoxide (AgOCF₃) | Prepared freshly under inert atmosphere | |

| Solvent: Dichloromethane (CH₂Cl₂) | Anhydrous, degassed | |

| Temperature: 0 °C to room temperature | Controlled temperature to optimize yield | |

| Reaction time: Several hours | Stirring under nitrogen or argon | |

| Workup: Extraction, drying, purification by chromatography | Isolation of this compound |

This approach ensures regioselective substitution and high purity product.

Purification and Characterization

Purification techniques include:

- Column chromatography on silica gel using hexane/ethyl acetate gradients,

- Recrystallization from ethanol or dichloromethane/hexane mixtures.

Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F),

- High-Resolution Mass Spectrometry (HRMS),

- Infrared Spectroscopy (IR),

- X-ray crystallography for unambiguous structural confirmation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Benzyloxy group installation | Phenol derivative + Benzyl chloride, K₂CO₃, EtOH, 85 °C, 16 h | High yield, sets foundation for further substitution |

| Bromination | Br₂ or NBS, FeBr₃ or AlBr₃, CH₂Cl₂, RT | Regioselective, mild conditions |

| Trifluoromethoxylation | AgOCF₃, anhydrous CH₂Cl₂, inert atmosphere, 0 °C to RT | Requires freshly prepared reagent, sensitive conditions |

| Purification | Column chromatography, recrystallization | Ensures >97% purity |

| Characterization | NMR (¹H, ¹³C, ¹⁹F), HRMS, IR, X-ray crystallography | Confirms structure and purity |

Research Findings and Optimization

- The use of silver trifluoromethoxide has proven effective for selective trifluoromethoxylation on aromatic bromides with minimal side reactions.

- Reaction optimization shows that lower temperatures favor higher selectivity and yield.

- Radical scavengers help suppress unwanted side reactions during trifluoromethoxylation.

- The benzyloxy group’s electron-donating nature facilitates electrophilic substitution, aiding regioselectivity in bromination.

- Industrial scale-up may employ continuous flow reactors to improve efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for modifying the benzyloxy group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .

Aplicaciones Científicas De Investigación

2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating benzyloxy group, which can affect the overall electron density of the benzene ring . This can lead to selective activation of certain positions on the ring for further functionalization .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Reactivity in Cross-Coupling Reactions

- 1-Bromo-4-(trifluoromethoxy)benzene : Exhibits exceptional reactivity in Pd-catalyzed arylations with heteroarenes (e.g., 93% yield with 2-methylthiophene) due to the strong electron-withdrawing effect of OCF₃ activating the Br atom .

- However, the OCF₃ group retains Br activation, making it suitable for selective arylations.

- 2-(Benzyloxy)-1-bromo-4-methoxybenzene : The electron-donating OCH₃ group reduces Br electrophilicity, requiring harsher conditions for coupling .

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases hydrophobicity (XLogP3 ~5 for similar compounds ), while benzyloxy further elevates logP values.

- Thermal Stability : Trifluoromethoxy groups enhance thermal stability compared to methoxy analogs due to stronger C–O bonds and reduced oxidative degradation .

Market and Industrial Relevance

- 1-Bromo-4-(trifluoromethoxy)benzene : High demand in agrochemical and pharmaceutical sectors, with market players like Win-Win Chemical and Boroncore investing in production .

Actividad Biológica

2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene, also known by its IUPAC name 1-(benzyloxy)-2-bromo-4-(trifluoromethoxy)benzene, is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and trifluoromethoxy groups, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from recent research.

- Molecular Formula : C14H10BrF3O2

- Molecular Weight : 347.13 g/mol

- CAS Number : 143582-95-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the trifluoromethoxy group are believed to play crucial roles in binding mechanisms that can lead to enzyme inhibition or receptor modulation. Such interactions may influence various biochemical pathways, making this compound a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound has been investigated for its potential to inhibit various enzymes. For instance, studies have shown that it can affect enzyme activity related to metabolic pathways, which could have implications in drug development for metabolic disorders.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Topoisomerase II Inhibition :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-1-bromo-4-(trifluoromethoxy)benzene?

The synthesis typically involves multi-step functionalization of a benzene ring. A representative route includes:

Protection of hydroxyl groups : Acetylation or benzylation to stabilize reactive sites (e.g., using benzyl bromide in basic conditions like NaH/DMF) .

Bromination : Electrophilic aromatic substitution with brominating agents such as N-bromosuccinimide (NBS) in aprotic solvents (e.g., CH₃CN) to introduce bromine at the ortho position relative to directing groups .

Deprotection and functionalization : Hydrolysis of protecting groups (e.g., acetyl) followed by reintroduction of trifluoromethoxy groups via nucleophilic substitution or coupling reactions .

Key Table : Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Benzyl bromide, NaH, DMF | Benzyloxy group introduction | ~85% |

| 2 | NBS, CH₃CN, 0°C → RT | Bromination at ortho position | ~75% |

| 3 | K₂CO₃/MeOH | Deprotection and purification | ~90% |

Q. How is this compound characterized structurally?

Methodological Approach :

Q. What is the role of this compound as an intermediate in organic synthesis?

It serves as a versatile building block for:

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups at the bromine site .

- Trifluoromethoxy group retention : The electron-withdrawing CF₃O group stabilizes intermediates in nucleophilic substitutions, enabling selective modifications .

Advanced Research Questions

Q. How do substituents influence regioselectivity during bromination?

Mechanistic Insights :

- Directing Effects : The benzyloxy group (-OBn) acts as an ortho/para director , while CF₃O (strongly electron-withdrawing) directs bromination to the ortho position relative to itself .

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance electrophilic bromination by stabilizing transition states .

Experimental Validation : - Compare bromination outcomes using NBS vs. Br₂ in varying solvents.

- Monitor regioselectivity via HPLC or GC-MS to quantify ortho/meta/para products .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Degradation Pathways :

- Light Sensitivity : Bromine may undergo homolytic cleavage under UV light, requiring storage in amber vials .

- Hydrolysis : The benzyloxy group is susceptible to acidic/basic conditions; stability studies (TGA/DSC) recommend storage at ≤ -20°C in inert atmospheres .

Mitigation Strategies : - Add stabilizers (e.g., BHT) to prevent radical degradation.

- Use anhydrous solvents in reactions to avoid hydrolysis .

Q. How to resolve contradictions in reported synthetic yields or reaction outcomes?

Case Study : Discrepancies in bromination yields (70–95% in literature):

- Root Causes : Impurities in starting materials, trace moisture, or variable NBS activity.

- Resolution :

- Control Experiments : Repeat reactions with rigorously dried solvents and standardized NBS batches.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

- Statistical Design : Apply DoE (Design of Experiments) to identify critical variables (e.g., temperature, stoichiometry) .

Q. What pharmacological applications are explored for derivatives of this compound?

Research Applications :

- Antimicrobial Screening : Derivatives tested against Candida albicans show MIC values of 8–16 µg/mL, linked to CF₃O’s lipophilicity enhancing membrane penetration .

- Drug Discovery : Serve as precursors for kinase inhibitors; SAR studies modify the benzyloxy group to optimize binding to ATP pockets .

Methodology : - In vitro assays : Microdilution for IC₅₀ determination.

- Docking Simulations : Molecular modeling (e.g., AutoDock) to predict interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.